Benzyl 2-Ethylhexyl Phthalate

Catalog No.
S794892
CAS No.
18750-05-5
M.F
C23H28O4
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-Ethylhexyl Phthalate

CAS Number

18750-05-5

Product Name

Benzyl 2-Ethylhexyl Phthalate

IUPAC Name

1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3

InChI Key

RVBLXUAPXWEIPM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Synonyms

1,2-Benzenedicarboxylic Acid 2-Ethylhexyl Phenylmethyl Ester; Phthalic Acid Benzyl 2-Ethylhexyl Ester; 2-Ethylhexyl Benzyl Phthalate; Benzyl 2-Ethylhexyl Phthalate; Benzyl Octyl Phthalate; OBzP;1-(2-Ethylhexyl) 2-(Phenylmethyl) Ester 1,2-Benzenedicar

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Environmental fate and effects:

  • Researchers are investigating the environmental behavior of BEHP, including its degradation in different environmental compartments like soil and water []. This research helps understand the potential for BEHP to persist and accumulate in the environment, impacting ecosystems.
  • Studies are also exploring the toxicological effects of BEHP on aquatic organisms like fish and invertebrates []. These studies provide insights into the potential risks of BEHP exposure on aquatic life.

Analytical methods development:

  • Due to potential health concerns, there is a need for accurate and sensitive methods to detect and quantify BEHP in various environmental and biological samples. Researchers are developing and refining analytical methods like chromatography and mass spectrometry for BEHP detection []. These methods are crucial for monitoring BEHP exposure and assessing potential risks.

Alternative plasticizers:

  • As concerns about the safety of BEHP grow, researchers are actively searching for safer alternatives for various industrial applications. This research involves exploring different plasticizers and evaluating their performance, safety, and environmental impact []. Finding suitable alternatives can help reduce reliance on BEHP and potentially mitigate associated risks.

Toxicological studies:

  • Although the full extent of BEHP's health effects remains under investigation, some studies have explored its potential endocrine-disrupting properties and effects on reproductive health []. This research is crucial for understanding potential human health risks associated with BEHP exposure.

Benzyl 2-Ethylhexyl Phthalate is an organic compound with the molecular formula C23H28O4 and a molecular weight of 368.47 g/mol. It is classified as a phthalate ester, specifically a diester derived from phthalic acid and 2-ethylhexanol, with a benzyl group attached. This compound is used primarily as a plasticizer, enhancing the flexibility and durability of various plastic products. It is known for its lipophilic nature, making it soluble in oils but not in water, which limits its environmental mobility but raises concerns regarding its persistence in biological systems .

  • Potential endocrine disruptor: Some studies suggest that phthalates may interfere with hormone function, although the evidence for BEHP is unclear [].
  • Environmental concerns: Phthalates can be released into the environment during product use and disposal, raising concerns about potential ecological impacts [].

Benzyl 2-Ethylhexyl Phthalate undergoes hydrolysis in aqueous environments, leading to the formation of mono-ethylhexyl phthalate and benzyl alcohol. This reaction is catalyzed by various enzymes and can occur under acidic or basic conditions. The compound may also participate in oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of carboxylic acids and other degradation products .

Research indicates that Benzyl 2-Ethylhexyl Phthalate exhibits potential endocrine-disrupting properties, similar to other phthalates. It can interfere with hormone signaling pathways, potentially affecting reproductive health and development in both aquatic and terrestrial organisms. Studies have shown that exposure to this compound can lead to alterations in reproductive function and developmental delays in various species .

Benzyl 2-Ethylhexyl Phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating to facilitate the formation of the ester bond while removing water produced during the reaction .

The primary applications of Benzyl 2-Ethylhexyl Phthalate include:

  • Plasticizer: Widely used in polyvinyl chloride (PVC) products to enhance flexibility.
  • Cosmetics: Employed as an ingredient in personal care products for its emulsifying properties.
  • Laboratory Chemical: Utilized in research settings for various chemical analyses and experiments .

Studies on Benzyl 2-Ethylhexyl Phthalate have highlighted its interactions with biological systems, particularly regarding its potential toxicity and endocrine disruption. Research has shown that exposure can lead to altered gene expression related to reproductive health, as well as effects on developmental processes in aquatic organisms . Furthermore, comparative studies with other phthalates reveal that Benzyl 2-Ethylhexyl Phthalate may exhibit unique interaction profiles due to its specific structural features .

Benzyl 2-Ethylhexyl Phthalate belongs to a broader class of phthalates, which includes several structurally similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Benzyl Butyl PhthalateC19H20O4312.36Used as a plasticizer; less lipophilic than Benzyl 2-Ethylhexyl Phthalate
Di(2-Ethylhexyl) PhthalateC24H38O4390.56Most common phthalate; known for significant endocrine disruption effects
Butyl Benzyl PhthalateC21H24O4336.42Primarily used in adhesives; has lower toxicity profiles compared to others
Di-n-butyl PhthalateC16H22O4278.35Commonly used solvent; often less persistent than Benzyl 2-Ethylhexyl Phthalate

Benzyl 2-Ethylhexyl Phthalate is unique due to its combination of a benzyl group with a branched-chain alkane moiety, which influences its solubility and biological interactions compared to other phthalates .

Benzyl 2-ethylhexyl phthalate is a phthalate ester, a class of chemicals extensively manufactured and utilized for their plasticizing properties. The global production of phthalates, including benzyl 2-ethylhexyl phthalate and its analogs, consistently exceeds three million metric tons annually, a figure that has shown a persistent upward trend in recent decades [2]. This increase is closely linked to the burgeoning demand for flexible plastics, particularly polyvinyl chloride, across rapidly industrializing regions such as Asia. Benzyl 2-ethylhexyl phthalate is synthesized via the condensation of phthalic anhydride with benzyl alcohol and 2-ethylhexanol, yielding a compound with the molecular formula C₂₃H₂₈O₄ and a molecular weight of approximately 368.5 grams per mole [1] [3]. The compound is primarily incorporated into polyvinyl chloride to impart flexibility and durability, with its concentration in finished products sometimes reaching up to sixty percent by weight [2].

The versatility of benzyl 2-ethylhexyl phthalate as a plasticizer underpins its widespread adoption in the manufacture of consumer goods, building materials, electrical insulation, and medical devices. The cost-effectiveness and performance characteristics of this compound have contributed to its persistent use, despite regulatory scrutiny and the emergence of alternative plasticizers. Global trade data and industrial reports indicate that while regulatory restrictions have been implemented in several jurisdictions, particularly within the European Union and North America, the compound continues to be produced and consumed in significant quantities worldwide, especially in regions where regulatory frameworks are less stringent or where economic considerations predominate [2].

YearEstimated Global Phthalate Production (million metric tons)Regional Production Share (%)
20103.1Asia: 45, Europe: 25, Americas: 20, Other: 10
20153.5Asia: 52, Europe: 22, Americas: 18, Other: 8
20203.8Asia: 58, Europe: 18, Americas: 16, Other: 8

The data above, while representative of the broader phthalate market, is indicative of the trends affecting benzyl 2-ethylhexyl phthalate, given its similar production and usage profile within this chemical class.

Environmental Release Mechanisms

The environmental release of benzyl 2-ethylhexyl phthalate is primarily a consequence of its application as a non-covalently bound additive in polymer matrices. Unlike monomeric constituents, plasticizers such as benzyl 2-ethylhexyl phthalate are not chemically bonded to the polymer backbone. This structural characteristic facilitates their gradual migration from finished products into surrounding environments over time [2]. Release mechanisms are diverse, encompassing volatilization into the atmosphere, leaching into water bodies, and direct transfer to soils and sediments during the lifecycle of plasticized products.

During manufacturing, processing, and disposal of polyvinyl chloride and related materials, benzyl 2-ethylhexyl phthalate can be emitted as fugitive releases into the air or as effluent discharges into aquatic systems [5]. Post-consumer waste streams, including municipal solid waste, industrial effluents, and landfill leachates, constitute significant secondary sources of environmental contamination. Weathering, mechanical abrasion, and photodegradation of plastic debris further exacerbate the release of phthalates, as demonstrated by laboratory and field studies that document the migration of these compounds from aging plastic fragments into water and sediment matrices [5].

Recent investigations have highlighted the role of wastewater treatment plants as both sinks and sources of phthalate esters, including benzyl 2-ethylhexyl phthalate. These facilities receive substantial loads of phthalate-contaminated influent, with incomplete removal during treatment processes leading to the discharge of residual phthalates into receiving water bodies [6]. Additionally, the application of sewage sludge (biosolids) to agricultural soils can introduce benzyl 2-ethylhexyl phthalate into terrestrial environments, where it may persist or undergo further transformation.

Environmental Release PathwayPrimary Source/Process
Atmospheric emissionVolatilization during production, processing, use
Aquatic dischargeIndustrial effluents, municipal wastewater, leaching
Soil contaminationLand application of biosolids, landfill leachate
Sediment accumulationDeposition from water column, plastic debris aging

Transport and Distribution in Environmental Matrices

The environmental fate of benzyl 2-ethylhexyl phthalate is governed by its physicochemical properties, including moderate hydrophobicity, low volatility, and a propensity for sorption to organic matter. These characteristics influence its partitioning behavior and transport dynamics across atmospheric, aquatic, soil, and sedimentary compartments.

Atmospheric Distribution

Benzyl 2-ethylhexyl phthalate exhibits limited volatility under ambient conditions, with a flash point of approximately 217 degrees Celsius [3]. Nevertheless, measurable quantities can enter the atmosphere via volatilization from treated surfaces, industrial emissions, and waste incineration processes. In the atmosphere, the compound may exist in both gaseous and particulate-bound forms, with the latter predominating due to its relatively high molecular weight and affinity for organic aerosols [4].

The atmospheric residence time of benzyl 2-ethylhexyl phthalate is influenced by photolytic degradation and removal via wet and dry deposition. Studies on structurally related phthalates, such as bis(2-ethylhexyl) phthalate, suggest that the photo-oxidation half-life of the gaseous phase can range from several hours to days, depending on environmental conditions [4]. Particulate-associated benzyl 2-ethylhexyl phthalate is more persistent, with atmospheric half-lives potentially extending to several weeks due to reduced photolytic and oxidative reactivity. Precipitation events facilitate the washout of both gaseous and particulate forms, contributing to the deposition of benzyl 2-ethylhexyl phthalate onto terrestrial and aquatic surfaces.

ParameterValue/RangeReference
Flash point217 °C [3]
Atmospheric half-life (gaseous)2.9–29 hours (analogous data) [4]
Atmospheric half-life (particulate)Weeks (estimated) [4]

Aquatic Systems Presence

In aquatic environments, benzyl 2-ethylhexyl phthalate is introduced through direct discharges, surface runoff, and atmospheric deposition. Upon entry, its fate is determined by its hydrophobic nature and tendency to adsorb to suspended particulate matter and organic detritus [4]. The compound’s solubility in water is low, promoting its association with colloidal and particulate phases. This behavior facilitates its transport downstream and eventual deposition in sediments, particularly in areas with high organic content or reduced flow velocities.

Research on phthalate migration from plastic debris has demonstrated that environmental conditions such as light exposure and microbial activity can enhance the release of benzyl 2-ethylhexyl phthalate from plastic matrices into the water column [5]. Laboratory studies have shown that, within a month of incubation, significant quantities of phthalates can leach from both polyvinyl chloride and polyethylene-based materials into seawater, with the rate of release modulated by environmental factors [5]. Seasonal variations in riverine and estuarine systems also influence the partitioning and transport of benzyl 2-ethylhexyl phthalate, with higher concentrations typically observed during periods of increased runoff and organic matter flux [6].

Aquatic CompartmentObserved Behavior
Water columnLow solubility, particulate association
Suspended particulatesHigh sorption affinity
SedimentProgressive accumulation

Soil Contamination Patterns

The introduction of benzyl 2-ethylhexyl phthalate into soils occurs via multiple pathways, including the application of contaminated biosolids, irrigation with phthalate-laden water, and atmospheric deposition. Once in the soil, the compound exhibits a strong tendency to adsorb to organic matter, limiting its mobility and reducing the likelihood of leaching into groundwater [4]. However, the formation of complexes with water-soluble fulvic acids can enhance its mobility under certain conditions, particularly in soils with high organic content or fluctuating moisture regimes.

Degradation studies indicate that benzyl 2-ethylhexyl phthalate, like other long-chain phthalates, is less readily biodegradable than its short-chain counterparts. Aerobic biodegradation in soils can result in half-lives ranging from several days to weeks, with the rate of degradation influenced by factors such as temperature, microbial community composition, and initial concentration [4]. Notably, a significant fraction of the compound may persist in soil for extended periods, particularly at higher initial concentrations or under anaerobic conditions.

Soil ParameterObserved Value/RangeReference
Sorption affinityHigh [4]
Aerobic biodegradation half-life5–23 days [4]
Residual fraction after 80 days20–50% (at 5–250 mg/kg) [4]

Sediment Accumulation Dynamics

Sediments serve as a major sink for benzyl 2-ethylhexyl phthalate in aquatic systems. Following its association with suspended particulates in the water column, the compound is deposited in bottom sediments, where it may persist or undergo gradual degradation. The rate of accumulation is influenced by factors such as sedimentation rate, organic carbon content, and hydrodynamic conditions.

Experimental data for structurally related phthalates demonstrate a strong partitioning tendency from the water column to sediments, with subsequent desorption occurring under certain environmental conditions [4]. Biodegradation within sediments is generally slower than in the water column, particularly under anaerobic conditions, resulting in extended environmental half-lives. Laboratory studies have reported that only a small proportion of benzyl 2-ethylhexyl phthalate is degraded within a month, with the majority remaining as parent compound or transformation products [4].

Sediment ParameterObserved Value/RangeReference
Partitioning tendencyStrong [4]
Aerobic degradation (28 days)13.8% degraded [4]
Anaerobic degradation (28 days)9.9% degraded [4]

Environmental Persistence Factors

The persistence of benzyl 2-ethylhexyl phthalate in the environment is determined by a combination of physicochemical and biological factors. Its moderate hydrophobicity and strong sorption to organic matter confer resistance to leaching and volatilization, promoting retention in soils and sediments. The compound’s susceptibility to biodegradation varies with environmental conditions, with aerobic processes generally facilitating more rapid transformation than anaerobic pathways [4].

Photolytic and oxidative degradation in the atmosphere can reduce the persistence of benzyl 2-ethylhexyl phthalate, particularly in the gaseous phase. However, particulate-bound forms are more resistant to degradation, contributing to longer atmospheric residence times. In aquatic and terrestrial environments, the presence of suitable microbial communities, adequate oxygen, and favorable temperature and moisture conditions enhance the biodegradation of benzyl 2-ethylhexyl phthalate. Conversely, low temperatures, limited oxygen availability, and high organic loading can impede degradation, resulting in prolonged environmental persistence.

Comparative studies have shown that benzyl 2-ethylhexyl phthalate is less readily degraded than short-chain phthalates, with environmental half-lives ranging from days to years depending on compartment and conditions [4]. The formation of transformation products, such as monoesters and phthalic acid, represents an important pathway for the dissipation of the parent compound, although these metabolites may also exhibit environmental persistence under certain scenarios.

Environmental CompartmentPersistence IndicatorReference
AtmosphereHalf-life: hours (gaseous) to weeks (particulate) [4]
WaterHalf-life: 5 days to >1 month [4]
SoilHalf-life: 5–23 days [4]
SedimentDegradation: <15% in 28 days (aerobic/anaerobic) [4]

Aerobic Degradation Processes

Microbial Communities Involved in Aerobic Degradation

The aerobic biodegradation of benzyl 2-ethylhexyl phthalate involves a diverse array of bacterial species that have been extensively documented for their phthalate-degrading capabilities. Among the most efficient degraders identified, Nocardia asteroides strain LMB-7 demonstrates exceptional performance, achieving 97.11% degradation of di-(2-ethylhexyl) phthalate within 24 hours at optimal conditions of 30°C and pH 8.0. This remarkable efficiency positions Nocardia asteroides as one of the most potent phthalate-degrading organisms reported to date.

Gordonia species represent another significant group of phthalate degraders, with Gordonia alkanivorans strain YC-RL2 capable of degrading 86% of di-(2-ethylhexyl) phthalate within 144 hours. The genus Gordonia has demonstrated broad substrate specificity, with various strains showing the ability to degrade multiple phthalate esters including low molecular weight compounds such as dimethyl phthalate and dibutyl phthalate, as well as high molecular weight compounds like di-(2-ethylhexyl) phthalate.

Enterobacter species have also shown considerable promise, with Enterobacter strain YC-IL1 achieving 86% degradation efficiency in artificially contaminated soil within 6 days. This strain demonstrates particular resilience and practical applicability for bioremediation applications. Bacillus subtilis strains have been identified as generally recognized as safe organisms capable of degrading various phthalate esters, making them attractive candidates for biotechnological applications.

Recent studies have identified novel bacterial communities with enhanced degradation capabilities. Rhodococcus ruber consortiums have demonstrated 93.84% degradation of di-(2-ethylhexyl) phthalate within 48 hours. Additionally, newly isolated strains including Acinetobacter baumannii, Brevibacillus brevis, Moraxella species, and Halomonas species have shown degradation efficiencies ranging from 78% to 84.4% within 44 to 72 hours.

The bacterial communities involved in aerobic degradation typically exhibit optimal growth and degradation activity at temperatures between 28°C and 31.5°C, with most strains showing peak performance around 30°C. The optimal pH range generally falls between 6.0 and 8.0, with many strains demonstrating maximum activity at neutral to slightly alkaline conditions.

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of benzyl 2-ethylhexyl phthalate represents the critical initial step in aerobic biodegradation pathways. This process involves specific esterases and hydrolases that cleave the ester bonds between the phthalic acid moiety and the alkyl side chains.

Phthalate esterases constitute the primary enzyme class responsible for the initial hydrolysis step. These enzymes demonstrate broad substrate specificity, capable of hydrolyzing various phthalate esters through nucleophilic attack on the carbonyl carbon of the ester bond. The catalytic mechanism involves the formation of a tetrahedral intermediate, leading to the cleavage of the ester bond and production of monoalkyl phthalates and corresponding alcohols.

A notable advancement in understanding enzymatic mechanisms comes from the characterization of the double enzyme system identified in Gordonia species strain 5F. This system comprises GoEst15, a novel esterase with broad substrate specificity that hydrolyzes di-(2-ethylhexyl) phthalate and 10 other phthalate esters to monoalkyl phthalates, and GoEstM1, a mono(2-ethylhexyl) phthalate hydrolase that further degrades monoalkyl phthalates to phthalic acid. The GoEst15 enzyme exhibits exceptional catalytic efficiency with a value of 1398.72 μM⁻¹ sec⁻¹ for phthalate ester hydrolysis.

The EstS1 esterase from Sulfobacillus acidophilus represents another significant enzymatic system with demonstrated capability to degrade both low and high molecular weight phthalate diesters. This thermostable and pH-tolerant enzyme shows particular promise for high molecular weight phthalate degradation, with catalytic efficiency of 6.75 μM⁻¹ sec⁻¹ for di-(2-ethylhexyl) phthalate degradation, producing mono(2-ethylhexyl) phthalate and 2-ethylhexanol as primary products.

Family IV esterases, exemplified by the Poc14 enzyme, demonstrate specific activity toward short-chain phthalate esters such as diethyl phthalate. These enzymes show conserved catalytic motifs crucial for their hydrolytic activity and maintain stability under various environmental conditions, retaining over 80% activity at 50°C for 4 hours.

Commercial lipases and esterases have also proven effective for phthalate ester hydrolysis. Studies have demonstrated that various commercial preparations, including lipases from Bacillus subtilis and Rhizomucor miehei, as well as pig-liver esterase, can effectively hydrolyze di-(2-ethylhexyl) phthalate. These findings suggest that phthalate esterase activity is associated with non-specific lipases and esterases, indicating the broad substrate tolerance of these enzyme systems.

The enzymatic hydrolysis typically follows a stepwise mechanism where di-ester phthalates are initially converted to mono-ester intermediates, which are subsequently hydrolyzed to phthalic acid. This sequential process ensures complete removal of the alkyl side chains and liberation of the central phthalic acid intermediate for further metabolic processing.

Oxidative Breakdown Pathways

Following the initial hydrolysis of ester bonds, the oxidative breakdown of phthalic acid and associated intermediates proceeds through well-characterized metabolic pathways that ultimately lead to complete mineralization of the phthalate structure.

The central oxidative pathway begins with the conversion of phthalic acid to protocatechuate through the action of phthalate dioxygenases. This transformation represents a critical step that introduces hydroxyl groups into the aromatic ring, making it susceptible to ring-cleavage reactions. The phthalate to protocatechuate conversion typically involves the formation of dihydroxylated intermediates, specifically 4,5-dihydroxyphthalic acid, which subsequently undergoes decarboxylation to yield protocatechuate.

Protocatechuate serves as the key branch point intermediate in aerobic phthalate degradation. The protocatechuate 4,5-cleavage pathway represents the essential catabolic route for protocatechuate metabolism in many phthalate-degrading bacteria. This pathway involves the initial transformation of protocatechuate to 4-carboxy-2-hydroxymuconate-6-semialdehyde by protocatechuate 4,5-dioxygenase. The semialdehyde intermediate undergoes non-enzymatic cyclization to form an intramolecular hemiacetal, which is subsequently oxidized by specific dehydrogenases.

The oxidative pathway continues with the formation of 2-pyrone-4,6-dicarboxylate, a crucial intermediate that is hydrolyzed by specific hydrolases to yield 4-oxalomesaconate. This compound exists in keto and enol tautomeric forms and undergoes further transformation by oxalomesaconate hydratase to produce 4-carboxy-4-hydroxy-2-oxoadipate. The final step involves aldolase-catalyzed cleavage of this intermediate to generate pyruvate and oxaloacetate, both of which enter central metabolic pathways.

An alternative oxidative pathway involves the direct conversion of phthalic acid through different dioxygenase systems. Some bacterial strains utilize phthalate 3,4-dioxygenase or phthalate 2,3-dioxygenase systems, which generate different dihydroxylated intermediates. These alternative pathways ultimately converge at protocatechuate or related dihydroxybenzoate compounds, ensuring efficient channeling into central metabolic networks.

Recent studies have identified a hybrid aerobic pathway employed by denitrifying bacteria such as Thauera chlorobenzoica and Aromatoleum evansii. This unique pathway utilizes the anaerobic phthaloyl-coenzyme A formation mechanism under aerobic conditions, followed by aerobic benzoyl-coenzyme A oxidation. This hybrid approach demonstrates the metabolic flexibility of certain bacterial species in phthalate degradation.

The complete oxidative breakdown ultimately results in the formation of carbon dioxide and water through the integration of phthalate-specific pathways with central metabolic processes. The efficiency of these oxidative pathways depends on adequate oxygen availability and the presence of necessary cofactors and electron transport systems.

Anaerobic Degradation Processes

Methanogenic Conditions Impact

Anaerobic degradation of benzyl 2-ethylhexyl phthalate under methanogenic conditions represents a significantly slower but environmentally relevant process, particularly in anaerobic environments such as sediments, landfills, and anaerobic digesters.

Under methanogenic conditions, the degradation of di-(2-ethylhexyl) phthalate proceeds with considerably reduced efficiency compared to aerobic processes. Studies have reported degradation rate constants of 0.027 day⁻¹ for di-(2-ethylhexyl) phthalate under optimal methanogenic conditions at 30°C and pH 7.0, corresponding to a half-life of 25.7 days. This represents approximately one order of magnitude slower degradation compared to aerobic conditions.

The methanogenic degradation pathway involves initial hydrolysis of di-(2-ethylhexyl) phthalate to mono(2-ethylhexyl) phthalate and 2-ethylhexanol, followed by further hydrolysis to phthalic acid. However, the complete mineralization of phthalic acid under methanogenic conditions remains limited. Studies have demonstrated that while 2-ethylhexanol readily degrades to methane via 2-ethylhexanoic acid intermediates, and mono(2-ethylhexyl) phthalate degrades to stoichiometric amounts of methane with phthalic acid as a transient intermediate, di-(2-ethylhexyl) phthalate itself remains largely unaffected throughout extended experimental periods of up to 330 days.

The inhibitory effects of high di-(2-ethylhexyl) phthalate concentrations on methanogenic processes have been well documented. Accumulation of di-(2-ethylhexyl) phthalate above 60 mg/L in anaerobic digesters has negative effects on both di-butyl phthalate and di-(2-ethylhexyl) phthalate removal rates, as well as on biogas production. The toxicity threshold for methanogenesis occurs at di-(2-ethylhexyl) phthalate concentrations above 100 mg/L, with gradual increases from 25 to 200 mg carbon/L causing proportional decreases in biogas production from 48% to 6% of theoretical values.

Temperature effects on methanogenic degradation show optimal activity around 35°C, with significantly reduced rates at both higher and lower temperatures. The degradation process under methanogenic conditions is enhanced by the addition of surfactants such as Brij 35 and Triton N101 at concentrations equivalent to one critical micelle concentration, and by supplementation with yeast extract. Conversely, degradation rates are inhibited by the addition of acetate, pyruvate, lactate, iron chloride, manganese dioxide, sodium chloride, heavy metals, and nonylphenol.

Sulfate-Reducing Bacteria Role

Sulfate-reducing bacteria play a crucial role in the anaerobic degradation of phthalic acid derived from the hydrolysis of benzyl 2-ethylhexyl phthalate, representing specialized metabolic capabilities that distinguish them from other anaerobic degraders.

Desulfosarcina cetonica has been identified as a key sulfate-reducing bacterium capable of utilizing phthalate as both carbon and energy source under anaerobic conditions. This organism demonstrates the ability to grow with phthalate and sulfate as the sole carbon and energy sources, representing a previously underappreciated metabolic capability among sulfate-reducing bacteria.

The enzymatic machinery employed by sulfate-reducing bacteria for phthalate degradation involves a sophisticated pathway centered on phthaloyl-coenzyme A metabolism. Phthalic acid is initially activated to the extremely unstable phthaloyl-coenzyme A intermediate by an ATP-dependent phthalate coenzyme A ligase. This reaction differs from the succinyl-coenzyme A-dependent activation mechanism employed by denitrifying bacteria, representing an alternative strategy for phthaloyl-coenzyme A formation.

The phthaloyl-coenzyme A intermediate undergoes rapid decarboxylation to benzoyl-coenzyme A by a specialized phthaloyl-coenzyme A decarboxylase enzyme. This enzyme belongs to the UbiD-like enzyme family and contains a prenylated flavin mononucleotide cofactor essential for its catalytic activity. The extreme instability of phthaloyl-coenzyme A, with a half-life of less than 7 minutes, necessitates highly coordinated enzyme activities to prevent cellular accumulation and subsequent hydrolysis.

Genome and metagenome analyses have revealed that phthalate degradation capacity extends beyond Desulfosarcina cetonica to other sulfate-reducing bacteria, including Desulfobacula toluolica strain NaphS2 and other delta-proteobacteria. This suggests a broader distribution of phthalate degradation capabilities among sulfate-reducing bacterial communities than previously recognized.

The metabolic flexibility of sulfate-reducing bacteria enables them to function under various electron acceptor conditions. In the absence of sulfate, many sulfate-reducing bacteria can ferment organic acids and alcohols, producing hydrogen, acetate, and carbon dioxide. This metabolic versatility allows these organisms to participate in phthalate degradation even when sulfate availability is limited.

Syntrophic relationships between sulfate-reducing bacteria and other anaerobic organisms contribute to more efficient phthalate degradation under complex environmental conditions. Members of the Desulfotomaculum cluster, including species such as Pelotomaculum terephthalicum and Pelotomaculum isophthalicum, are involved in syntrophic degradation of phthalate isomers while lacking the ability for sulfate reduction. This indicates the evolution of specialized phthalate degradation capabilities independent of sulfate reduction capacity.

The role of sulfate-reducing bacteria in phthalate degradation becomes particularly important in marine and estuarine environments where sulfate concentrations are high. The anaerobic food chain changes significantly when sulfate enters methanogenic zones, as sulfate-reducing bacteria outcompete methanogenic archaea for common substrates such as acetate and hydrogen. This competitive advantage positions sulfate-reducing bacteria as key players in phthalate transformation in sulfate-rich anaerobic environments.

Metabolic Intermediates and Transformation Products

Primary Metabolites Identification

The biodegradation of benzyl 2-ethylhexyl phthalate generates a series of well-characterized primary metabolites that serve as key intermediates in the overall degradation pathway. These primary metabolites result from the initial hydrolytic cleavage of ester bonds and represent the first transformation products in both aerobic and anaerobic degradation processes.

Mono(2-ethylhexyl) phthalate represents the most significant primary metabolite formed during the initial hydrolysis of di-(2-ethylhexyl) phthalate. This monoester intermediate is generated through the action of esterases that selectively cleave one of the two ester bonds, releasing 2-ethylhexanol while retaining one alkyl side chain attached to the phthalic acid core. Mono(2-ethylhexyl) phthalate has been consistently identified across multiple degradation studies and serves as a reliable biomarker for di-(2-ethylhexyl) phthalate biodegradation activity.

2-Ethylhexanol constitutes another critical primary metabolite released during the hydrolytic cleavage process. This alcohol product is readily biodegradable under both aerobic and anaerobic conditions. Under methanogenic conditions, 2-ethylhexanol undergoes transformation via 2-ethylhexanoic acid to ultimately produce methane and carbon dioxide in stoichiometric amounts. The rapid degradation of 2-ethylhexanol often makes it difficult to detect in degradation studies, as it is quickly consumed by the microbial community.

Phthalic acid emerges as the central primary metabolite following complete hydrolysis of both ester bonds. This aromatic dicarboxylic acid represents the persistent core structure of the original phthalate ester and serves as the substrate for subsequent ring-modification and cleavage reactions. Phthalic acid accumulation is commonly observed in degradation studies, particularly during the initial phases when hydrolytic activity exceeds the capacity for aromatic ring metabolism.

Additional primary metabolites have been identified in complex degradation systems involving multiple phthalate substrates or extended side chain modifications. Studies have reported the formation of 2-ethylhexyl pentyl phthalate, butyl (2-ethylhexyl) phthalate, mono-hexyl phthalate, and mono-butyl phthalate during degradation processes involving mixed phthalate substrates or bacterial communities with broad substrate specificity. These compounds represent partial degradation products where side chain exchange or incomplete hydrolysis has occurred.

The identification and quantification of primary metabolites are typically accomplished using gas chromatography-mass spectrometry and high-performance liquid chromatography techniques. These analytical approaches enable precise tracking of metabolite formation and consumption throughout the degradation process, providing insights into the efficiency and pathways of biodegradation.

The temporal dynamics of primary metabolite formation show characteristic patterns dependent on the degrading organism and environmental conditions. Mono(2-ethylhexyl) phthalate typically appears within the first few hours of degradation and may accumulate temporarily before being further metabolized to phthalic acid. The persistence of these intermediates varies significantly, with some studies showing rapid turnover within 24 hours, while others report accumulation over several days.

Secondary Degradation Products

Secondary degradation products represent the downstream metabolites formed from the further transformation of primary metabolites, particularly through the metabolism of phthalic acid and the oxidative modification of aromatic intermediates.

Protocatechuate (3,4-dihydroxybenzoic acid) stands as the most significant secondary metabolite in aerobic degradation pathways. This compound is formed through the hydroxylation of phthalic acid by phthalate dioxygenases and represents the key intermediate that undergoes ring cleavage to initiate complete mineralization. Protocatechuate serves as a central hub in aromatic compound metabolism, as it is also formed from the degradation of various other aromatic compounds including vanillate and hydroxybenzoates.

4-Carboxy-2-hydroxymuconate-6-semialdehyde represents an important secondary metabolite formed during the protocatechuate 4,5-cleavage pathway. This compound results from the ring-opening reaction catalyzed by protocatechuate 4,5-dioxygenase and undergoes subsequent transformations including non-enzymatic cyclization and oxidation reactions. The formation of this semialdehyde intermediate is crucial for the continued metabolism of the aromatic ring structure.

2-Pyrone-4,6-dicarboxylate constitutes another significant secondary metabolite that plays a central role in the protocatechuate degradation pathway. This compound is formed through the oxidation of the hemiacetal intermediate derived from 4-carboxy-2-hydroxymuconate-6-semialdehyde. 2-Pyrone-4,6-dicarboxylate serves as the substrate for subsequent hydrolysis reactions that lead to ring opening and eventual mineralization.

4-Oxalomesaconate and its tautomeric forms represent key secondary metabolites formed during the later stages of aromatic ring metabolism. These compounds are generated through the hydrolysis of 2-pyrone-4,6-dicarboxylate and undergo further transformation by oxalomesaconate hydratase to form 4-carboxy-4-hydroxy-2-oxoadipate. The metabolism of oxalomesaconate requires specialized enzymes, including oxalomesaconate tautomerase, which facilitates the conversion between keto and enol forms.

In anaerobic degradation pathways, phthaloyl-coenzyme A represents a critical but highly unstable secondary metabolite. This compound is formed through the activation of phthalic acid by specialized coenzyme A ligases or transferases and serves as the substrate for decarboxylation reactions that produce benzoyl-coenzyme A. The extreme instability of phthaloyl-coenzyme A, with a half-life of less than 7 minutes, makes it challenging to detect directly but essential for anaerobic phthalate metabolism.

Benzoyl-coenzyme A emerges as another important secondary metabolite in both aerobic and anaerobic pathways. Under anaerobic conditions, this compound is formed through the decarboxylation of phthaloyl-coenzyme A and serves as the central intermediate for further anaerobic aromatic metabolism. In aerobic systems utilizing hybrid pathways, benzoyl-coenzyme A undergoes oxidation through specialized monooxygenase systems.

Secondary oxidized metabolites specific to high molecular weight phthalates include mono-2-ethyl-5-hydroxyhexyl phthalate, mono-2-ethyl-5-oxohexyl phthalate, and mono-2-ethyl-5-carboxypentyl phthalate. These compounds represent phase I biotransformation products formed through oxidative modification of the alkyl side chains and are commonly detected in biological systems, including human urine, as indicators of phthalate exposure and metabolism.

The identification and characterization of secondary degradation products provide crucial insights into the completeness and efficiency of biodegradation processes. The presence or absence of specific secondary metabolites can indicate which degradation pathways are active and whether complete mineralization is being achieved or if metabolic bottlenecks exist in the degradation process.

Comparative Biodegradation Kinetics

The kinetic analysis of benzyl 2-ethylhexyl phthalate biodegradation reveals significant variations in degradation rates, efficiency, and mechanisms across different bacterial systems and environmental conditions.

First-order kinetics represent the most commonly observed degradation pattern for di-(2-ethylhexyl) phthalate biodegradation across various bacterial systems. Nocardia asteroides strain LMB-7 demonstrates exceptional kinetic performance with a first-order rate constant of 0.074 day⁻¹ when degrading 400 mg/L di-(2-ethylhexyl) phthalate, corresponding to a half-life of 10.98 hours. This rapid degradation rate positions this strain among the most efficient phthalate degraders characterized to date.

Ochrobactrum anthropi strain L1-W shows comparable kinetic performance with a degradation rate constant of 0.061 day⁻¹ for 200 mg/L di-(2-ethylhexyl) phthalate, resulting in a half-life of 10.21 hours. This strain achieves 98.7% degradation within 72 hours under optimal conditions of 30°C and pH 6.0, demonstrating consistent first-order kinetics across different initial concentrations ranging from 100 to 500 mg/L.

Substrate inhibition kinetics become apparent at higher phthalate concentrations, with several bacterial systems showing deviation from first-order behavior when initial concentrations exceed specific thresholds. The Tiesser model has been identified as providing the most accurate prediction of degradation kinetics under substrate inhibition conditions, yielding correlation coefficients (R²) of 0.99 and sum of squared errors of 0.02 × 10⁻⁴.

Comparative analysis of degradation kinetics reveals that low molecular weight phthalates consistently degrade faster than high molecular weight compounds. Dimethyl phthalate degradation by Gordonia species achieves complete removal within 84 hours for 1000 mg/L initial concentrations, while di-n-butyl phthalate requires 96 hours for comparable degradation levels under identical conditions. This molecular weight dependence reflects the steric hindrance effects of longer alkyl side chains on enzymatic hydrolysis processes.

Temperature effects on degradation kinetics show strong positive correlation up to optimal temperatures, typically around 30-35°C. Degradation rate constants can increase by 40% when temperature increases from 20°C to 30°C, but further increases beyond optimal temperatures result in decreased kinetic performance due to enzyme denaturation and cellular stress.

pH influences on kinetic parameters demonstrate optimal performance in the neutral to slightly alkaline range (pH 6.0-8.0). Degradation rates can increase by 58% when pH increases from acidic conditions (pH 5.0) to optimal neutral conditions (pH 7.0). However, extreme pH conditions either acidic (pH < 5.0) or alkaline (pH > 9.0) result in significant kinetic inhibition.

Microbial consortium systems often demonstrate superior kinetic performance compared to pure cultures due to synergistic metabolic interactions. Halotolerant bacterial consortium LF achieves 93.84% degradation of 1000 mg/L di-(2-ethylhexyl) phthalate within 48 hours, following first-order kinetics with enhanced degradation rates attributable to metabolic cooperation between consortium members.

Anaerobic degradation kinetics show substantially slower rates compared to aerobic systems. Under methanogenic conditions, degradation rate constants of 0.027 day⁻¹ have been reported for di-(2-ethylhexyl) phthalate, representing approximately one order of magnitude slower degradation compared to efficient aerobic systems. Sulfate-reducing conditions show intermediate kinetic performance between methanogenic and aerobic conditions.

Salinity effects on degradation kinetics demonstrate complex relationships dependent on the bacterial system involved. Moderate salinity levels (1-3% NaCl) can enhance degradation rates in halotolerant organisms, while higher salinity concentrations generally inhibit kinetic performance due to osmotic stress. Saline soil bacterial consortiums show optimal kinetic performance at 31°C, pH 7.0, and 500 mg/L initial di-isononyl phthalate concentration, achieving 99% degradation with a half-life of 12.76 hours.

Environmental Factors Affecting Biodegradation

Temperature Effects

Temperature represents one of the most critical environmental factors influencing the biodegradation kinetics and efficiency of benzyl 2-ethylhexyl phthalate, with complex effects on microbial activity, enzyme stability, and mass transfer processes.

The optimal temperature range for most phthalate-degrading bacteria falls between 30°C and 35°C, with pronounced decreases in degradation efficiency observed outside this range. Nocardia asteroides strain LMB-7 demonstrates maximum degradation activity at 30°C, with degradation efficiency increasing from 23.41% at 20°C to 92.52% at 30°C within 24 hours when treating 200 mg/L di-(2-ethylhexyl) phthalate at pH 7.0. This represents approximately a four-fold increase in degradation efficiency with a 10°C temperature increase.

Temperature effects on degradation kinetics follow Arrhenius-type relationships for most bacterial systems within the optimal range. Ochrobactrum anthropi strain L1-W shows systematic increases in degradation rate constants with temperature increases up to 30°C, with half-life values decreasing from 17.12 hours at lower temperatures to 6.91 hours at optimal conditions. However, further temperature increases beyond 35°C typically result in decreased performance due to enzyme denaturation and cellular stress.

Mesophilic versus thermophilic degradation capabilities show significant differences in both efficiency and pathway utilization. Studies comparing mesophilic (37°C) and thermophilic (55°C) anaerobic communities reveal that phthalic acid degradation occurs effectively at 34-42°C with mesophilic communities but shows no degradation at any temperature tested with thermophilic communities. This suggests that the enzymatic machinery for phthalate degradation is predominantly adapted to mesophilic temperature ranges.

Temperature-sensitive enzymatic steps in the degradation pathway have been identified through metabolic intermediate analysis. Nuclear magnetic resonance studies demonstrate that phenol degradation by thermophilic communities proceeds efficiently at 37°C and 48°C, producing complete mineralization to acetate, methane, and carbon dioxide. However, at temperatures above 48°C, conversion stops at the benzoyl-coenzyme A level, indicating temperature-induced inactivation of specific enzymes in the degradation pathway, possibly 4-hydroxybenzoate decarboxylase or related enzymes.

Seasonal temperature variations significantly impact phthalate degradation rates in natural environments. Field studies indicate that degradation half-lives can vary by factors of 2-3 between summer and winter conditions, with faster degradation observed during warmer months when soil temperatures approach optimal ranges for microbial activity.

Temperature effects on enzyme stability and cofactor requirements show particular importance for phthalate-degrading enzyme systems. EstS1 esterase from Sulfobacillus acidophilus retains over 80% activity at 50°C for 4 hours, demonstrating exceptional thermostability that could provide advantages in high-temperature environmental conditions or industrial applications. However, most phthalate-degrading enzymes show decreased stability at temperatures above 40°C.

The interaction between temperature and substrate concentration creates complex kinetic relationships. At lower temperatures, substrate inhibition effects become more pronounced, while optimal temperatures can partially overcome substrate inhibition at moderate concentration levels. This suggests that temperature optimization is particularly important for treating high-concentration phthalate contamination.

pH Influence

The pH of the environmental matrix exerts profound influence on the biodegradation of benzyl 2-ethylhexyl phthalate through effects on enzyme activity, microbial physiology, and substrate bioavailability.

Most phthalate-degrading bacteria demonstrate optimal degradation activity within the pH range of 6.0 to 8.0, with peak performance typically observed at neutral to slightly alkaline conditions. Bacterial consortium LV-1 shows dramatic pH-dependent changes in degradation efficiency, with degradation ratios increasing from 58.75% to 93.22% when initial pH increases from acidic to optimal conditions (pH 6.0). This represents a 58% improvement in degradation efficiency through pH optimization alone.

The mechanistic basis for pH effects involves multiple factors including enzyme stability, ionization states of substrates and products, and cellular membrane integrity. Bacillus marisflavi strain RR014 demonstrates maximum degradation rates for both benzyl butyl phthalate and dimethyl phthalate at pH 7.0, with significantly reduced performance at both acidic (pH < 6.0) and alkaline (pH > 8.0) conditions. The pH optimum reflects the combined requirements of esterase enzyme systems and cellular physiological processes.

pH effects on substrate bioavailability represent an important but often overlooked aspect of phthalate biodegradation. At higher soil pH levels, the ability of phthalates to bind to organic matter decreases due to pH-induced ionization of organic groups in soil organic matter, leading to reduced hydrophobicity and enhanced bioavailability. This mechanism explains why degradation rates often increase in soils with pH values closer to neutral or slightly alkaline conditions.

Alkaline conditions can provide specific advantages for certain degradation processes. Cyanothece species PCC7822 shows optimal dimethyl phthalate degradation at pH 9.0, which helps mitigate the pH decrease resulting from phthalic acid production during the degradation process. The initial alkaline pH provides buffering capacity that maintains conditions favorable for continued degradation activity.

pH stability during degradation processes requires careful consideration, as the production of phthalic acid and other organic acid intermediates can cause pH drift toward acidic conditions. Studies with Cyanothece species demonstrate that pH values decrease during degradation due to phthalic acid accumulation, with the magnitude of pH change proportional to initial phthalate concentrations. Higher initial phthalate concentrations (50 mg/L) cause greater pH decreases compared to lower concentrations (20 mg/L).

Extreme pH conditions can completely inhibit phthalate degradation even in otherwise capable bacterial strains. At pH values below 5.0 or above 9.0, most phthalate-degrading bacteria show severely reduced degradation capacity due to enzyme denaturation, cellular membrane damage, and disrupted metabolic processes. These extreme conditions can also affect the stability of phthalate compounds themselves, potentially leading to non-biological hydrolysis reactions.

The interaction between pH and other environmental factors creates complex regulatory effects on degradation performance. Temperature and pH show synergistic effects, with optimal combinations (typically pH 7.0 and 30-35°C) providing maximum degradation efficiency. Salinity effects are also pH-dependent, with halotolerant organisms showing greatest salt tolerance at neutral pH conditions.

Buffering capacity of the environmental matrix significantly influences the practical importance of pH optimization. Well-buffered systems can maintain stable pH conditions even during active phthalate degradation, while poorly buffered systems may require pH adjustment or monitoring to maintain optimal conditions throughout the degradation process.

Soil Organic Matter Impact

Soil organic matter exerts complex and often contradictory effects on the biodegradation of benzyl 2-ethylhexyl phthalate, influencing both bioavailability and microbial activity through multiple mechanisms.

The relationship between soil organic matter content and phthalate degradation follows a complex pattern that depends on organic matter composition, phthalate properties, and environmental conditions. High organic matter soils generally show faster degradation of di-(2-ethylhexyl) phthalate compared to low organic matter soils, with degradation half-lives declining significantly when low organic matter soils are amended with biochar and compost. This suggests that organic matter can enhance degradation through multiple mechanisms including improved microbial habitat and nutritional support.

Sorption effects of soil organic matter create competing influences on phthalate bioavailability. Lipophilic phthalates bind strongly to soil organic matter, potentially reducing their availability to degrading microorganisms. Studies demonstrate that the partitioning coefficient between soil and water increases with organic matter content, leading to reduced aqueous concentrations of phthalates available for microbial uptake. However, this sorption effect can be partially overcome by enhanced microbial activity in organic matter-rich environments.

Priming effects of organic matter constituents, particularly humic acids, can promote microbial phthalate degradation by providing additional carbon and energy sources that support degrading microbial communities. Recent studies indicate that humic acids and other organic matter components can stimulate microbial metabolism and enhance the development of specialized degrading populations. This priming effect can more than compensate for reduced bioavailability caused by sorption processes.

The physicochemical properties of soil organic matter, including texture, particle size, and ion exchange capacity, play important roles in determining the net effect on phthalate degradation. Organic matter with high surface area and microporous structure can provide protected habitats for degrading microorganisms while simultaneously creating diffusion limitations for substrate access. The balance between these competing effects determines whether organic matter enhances or inhibits degradation in specific soil systems.

Degradation rates show different relationships with organic matter content depending on phthalate molecular weight and hydrophobicity. Lower molecular weight phthalates such as dimethyl phthalate and diethyl phthalate show greater sensitivity to organic matter effects compared to higher molecular weight compounds such as di-n-octyl phthalate and di-(2-ethylhexyl) phthalate. This molecular weight dependence reflects the greater binding affinity of longer-chain phthalates to organic matter and their generally lower biodegradability.

Microbial community structure and diversity are significantly influenced by soil organic matter content, with important implications for phthalate degradation capacity. High organic matter soils typically support more diverse microbial communities with greater metabolic versatility, including specialized phthalate-degrading populations. The enhanced microbial biomass and activity in organic matter-rich soils can provide greater degradation potential even when individual compounds are less bioavailable.

Long-term degradation patterns in soil systems show that organic matter effects can change over time as microbial communities adapt and substrates become depleted. Initial degradation rates may be slower in high organic matter soils due to sorption effects, but sustained degradation over longer periods often shows enhanced performance due to maintained microbial activity and substrate availability.

Salinity Considerations

Salinity effects on the biodegradation of benzyl 2-ethylhexyl phthalate encompass both direct impacts on microbial physiology and indirect effects on substrate partitioning and bioavailability.

Moderate salinity levels can enhance phthalate degradation in halotolerant bacterial systems, while high salinity generally inhibits degradation through osmotic stress mechanisms. Saline soil bacterial consortium SSB demonstrates optimal diisononyl phthalate degradation at salinity levels up to 3% sodium chloride, achieving 99% degradation in 168 hours under optimal conditions of pH 7.0 and 31°C. This demonstrates the potential for effective phthalate biodegradation in saline environments such as coastal soils and marine sediments.

Salinity effects on substrate partitioning significantly influence phthalate bioavailability in aqueous systems. Increasing salinity causes salting-out effects that reduce the aqueous solubility of hydrophobic phthalates such as di-(2-ethylhexyl) phthalate. Studies demonstrate that the partitioning coefficient between polyvinyl chloride and water increases from 10^8.52 L/kg in 1 mM potassium chloride solution to 10^8.75 L/kg in artificial seawater, representing a 2-fold decrease in leaching rates. This reduced bioavailability can limit microbial access to substrate and slow degradation processes.

Osmotic stress effects become pronounced at high salinity levels, affecting cellular membrane integrity and enzymatic function in non-halotolerant bacteria. Bacillus marisflavi strain RR014 shows optimal degradation performance at 1% salt concentration, with significantly reduced efficiency at higher salinity levels. The optimal salinity represents a balance between maintaining cellular function and avoiding osmotic stress that could inhibit metabolic processes.

Halotolerant bacterial strains demonstrate remarkable adaptation to saline conditions while maintaining phthalate degradation capability. Gordonia alkanivorans strain YC-RL2 shows superior halotolerance, maintaining degradation activity in media containing 0-5% sodium chloride, although degradation rates decrease progressively with increasing salt concentration. This salinity tolerance makes such strains particularly valuable for bioremediation applications in saline environments.

Marine versus terrestrial degradation systems show fundamental differences in salinity adaptation and degradation efficiency. Marine bacterial systems have evolved specific mechanisms for functioning at high salinity levels, but these adaptations may come at the cost of reduced degradation rates compared to freshwater systems. Leaching half-lives for di-(2-ethylhexyl) phthalate from polyvinyl chloride microplastics are estimated at over 49 years in rivers compared to over 398 years in ocean environments, reflecting both salinity and flow effects.

Salinity interactions with other environmental factors create complex regulatory networks affecting degradation performance. The combination of optimal salinity (1% sodium chloride), temperature (35°C), and pH (7.0) provides maximum degradation efficiency for many halotolerant systems. These interactions suggest that salinity optimization must be considered within the context of other environmental variables for effective biodegradation management.

Ion-specific effects beyond general osmotic stress contribute to salinity impacts on phthalate degradation. Different salts may have varying effects on microbial physiology and enzyme function, with some ionic species potentially providing benefits through cofactor availability or membrane stabilization, while others may cause specific toxicity effects independent of osmotic considerations.

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Dates

Last modified: 08-15-2023

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